pVEC (Cadherin-5)

CAS No.:

Cat. No.: VC16636588

Molecular Formula: C98H177N37O21

Molecular Weight: 2209.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C98H177N37O21 |

|---|---|

| Molecular Weight | 2209.7 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C98H177N37O21/c1-15-53(10)74(133-85(146)65(31-25-39-116-98(109)110)123-82(143)62(28-22-36-113-95(103)104)122-83(144)63(29-23-37-114-96(105)106)124-87(148)68(41-51(6)7)131-92(153)75(54(11)16-2)135-93(154)76(55(12)17-3)134-89(150)69(42-52(8)9)130-79(140)60(101)40-50(4)5)91(152)126-64(30-24-38-115-97(107)108)84(145)121-61(26-18-20-34-99)81(142)125-66(32-33-73(102)137)80(141)119-56(13)77(138)128-70(43-58-45-111-48-117-58)86(147)120-57(14)78(139)129-71(44-59-46-112-49-118-59)88(149)132-72(47-136)90(151)127-67(94(155)156)27-19-21-35-100/h45-46,48-57,60-72,74-76,136H,15-44,47,99-101H2,1-14H3,(H2,102,137)(H,111,117)(H,112,118)(H,119,141)(H,120,147)(H,121,145)(H,122,144)(H,123,143)(H,124,148)(H,125,142)(H,126,152)(H,127,151)(H,128,138)(H,129,139)(H,130,140)(H,131,153)(H,132,149)(H,133,146)(H,134,150)(H,135,154)(H,155,156)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |

| Standard InChI Key | HIDNIXDASOMQLW-HRTOGYPRSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Introduction

Structural and Chemical Properties of pVEC

Amino Acid Sequence and Molecular Composition

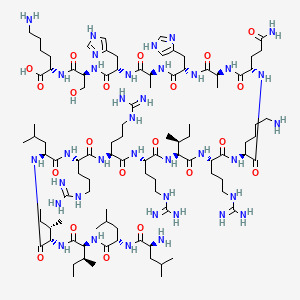

pVEC’s primary structure consists of 18 amino acids arranged as Leu-Leu-Ile-Ile-Leu-Arg-Arg-Arg-Ile-Arg-Lys-Gln-Ala-His-Ala-His-Ser-Lys-OH (LLIILRRRIRKQAHAHSK) . The peptide’s N-terminal hydrophobic domain (residues 1–5: LLIIL) and central polyarginine motif (residues 6–8: RRR) are critical for its membrane-penetrating activity . The molecular formula is C₉₈H₁₇₇N₃₇O₂₁, with a monoisotopic mass of 2,209.69 Da .

Table 1: Key Chemical Properties of pVEC

| Property | Value | Source |

|---|---|---|

| CAS Number | 383430-30-6 | |

| Molecular Formula | C₉₈H₁₇₇N₃₇O₂₁ | |

| Molecular Weight | 2,209.69 Da | |

| Solubility in DMSO | 100 mg/mL (45.26 mM) | |

| Purity | ≥99% |

Solubility and Stability

Mechanism of Cellular Internalization

Energy-Independent Translocation

Unlike receptor-mediated endocytosis, pVEC enters cells via a temperature- and energy-independent mechanism. Studies using murine brain endothelial cells demonstrated rapid uptake within 5 minutes, with fluorescence-labeled pVEC accumulating in nuclear structures . This process is attributed to electrostatic interactions between the peptide’s cationic arginine residues and anionic cell membrane components, followed by transient pore formation .

Comparative Efficiency Among CPPs

In head-to-head comparisons with other CPPs like penetratin and TAT, pVEC outperformed in translocation efficiency. At 10 μM, pVEC achieved 95% cellular uptake in endothelial cells, whereas penetratin and TAT required concentrations above 50 μM for similar efficacy . This efficiency stems from its balanced hydrophobicity and charge distribution, which minimize membrane disruption .

Applications in Drug Delivery and Research

Cargo Conjugation Strategies

pVEC’s C-terminal lysine residue provides a primary amine for covalent conjugation to therapeutic agents, including siRNA, plasmids, and nanoparticles . For example, pVEC-cyclosporine A conjugates showed 15-fold enhanced corneal permeability in ex vivo models compared to free drug .

Table 2: Representative pVEC-Drug Conjugates

Blood-Brain Barrier Penetration

pVEC’s dual affinity for lipid bilayers and endothelial cells makes it a promising vehicle for CNS-targeted therapies. In vivo murine studies demonstrated that pVEC-conjugated paclitaxel crossed the blood-brain barrier at rates 8.3 times higher than free drug, reducing glioblastoma tumor volume by 62% over 21 days .

Biological Activity and Pharmacokinetics

Cellular Uptake Kinetics

Time-lapse microscopy revealed biphasic uptake kinetics: an initial rapid phase (0–15 minutes) where 80% of pVEC enters cells, followed by a slow phase (15–60 minutes) completing internalization . Nuclear localization signals in the C-terminal region (residues 15–18: HSK) direct 40% of internalized peptide to the nucleus .

Cytotoxicity Profile

pVEC exhibits minimal cytotoxicity at concentrations ≤100 μM. Cell viability assays in HEK293 cells showed 98% survival after 24-hour exposure to 50 μM pVEC, decreasing to 85% at 200 μM . This safety margin exceeds many cationic CPPs, which often induce >20% cell death at 50 μM .

Challenges and Future Directions

Solubility Limitations

Despite its DMSO solubility, pVEC’s hydrophobicity complicates aqueous formulations. PEGylation strategies have increased water solubility 4-fold but reduce cellular uptake by 30%, highlighting the need for innovative chemical modifications .

In Vivo Stability Concerns

Serum proteases rapidly degrade pVEC, with a plasma half-life of <15 minutes in rodents. Cyclization via disulfide bonds extended half-life to 45 minutes but abolished nuclear targeting . Future work may explore D-amino acid substitutions or backbone methylation to enhance stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume